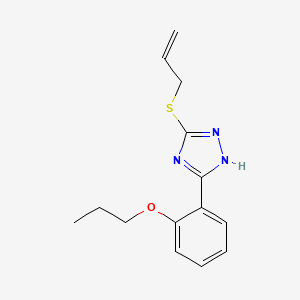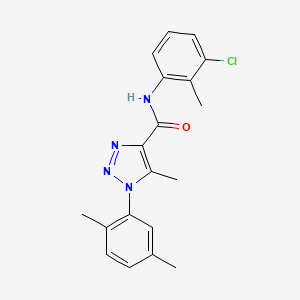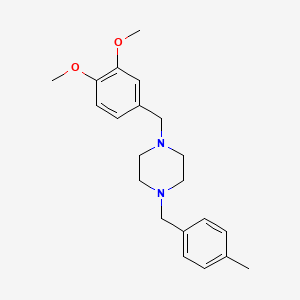
3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide, also known as FIIN-1, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. The FGFR family is involved in various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide is a potent and selective inhibitor of FGFRs, which are receptor tyrosine kinases that play an important role in cell signaling pathways. FGFRs are activated by binding to fibroblast growth factors (FGFs), which leads to the activation of downstream signaling pathways. 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide binds to the ATP-binding site of FGFRs and prevents their activation by FGFs. This results in the inhibition of downstream signaling pathways, which leads to decreased cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has also been shown to have potential in treating bone diseases, such as osteoporosis, by promoting bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide is its high potency and selectivity for FGFRs. This makes it a useful tool for studying the role of FGFRs in various cellular processes. However, one of the limitations of 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide is its low solubility, which can make it difficult to use in some experiments. In addition, 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide. One direction is to further explore its potential therapeutic applications in various cancers and other diseases. Another direction is to develop more potent and selective inhibitors of FGFRs, which could have even greater therapeutic potential. Finally, research could focus on developing new methods for delivering 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide to tumors or other disease sites, which could increase its effectiveness in vivo.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various cancers, including lung cancer, breast cancer, and bladder cancer. FGFRs are overexpressed in many cancer types, and inhibition of FGFR signaling has been shown to be effective in reducing tumor growth and metastasis. 3-(2-fluorophenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-isoxazolecarboxamide has also been shown to have potential in treating other diseases, such as osteoporosis and liver fibrosis.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-13-11-19(25(23-13)14-7-3-2-4-8-14)22-20(26)18-12-17(24-27-18)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFASHHFALYBKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)
![1-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4818091.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4818098.png)
![N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4818103.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4818112.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B4818125.png)
![ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4818129.png)

![methyl 3-(3-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4818136.png)

![1-(4-ethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4818153.png)
![3,5-dihydroxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4818169.png)
![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4818176.png)